N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
This compound is a triazolopyridine sulfonamide derivative characterized by a 3-chlorophenyl group and a 4-ethenylphenyl methyl substituent on the sulfonamide nitrogen. The core [1,2,4]triazolo[4,3-a]pyridine scaffold is modified with a methyl group at position 3 and a sulfonamide group at position 6.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-3-17-9-11-18(12-10-17)15-27(20-7-4-6-19(23)14-20)30(28,29)21-8-5-13-26-16(2)24-25-22(21)26/h3-14H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNUIKLWGEDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized by reacting 3-methylpyridine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazolopyridine core.
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Introduction of the Sulfonamide Group: : The sulfonamide group can be introduced by reacting the triazolopyridine core with a sulfonyl chloride derivative, such as chlorosulfonic acid, under basic conditions. This reaction typically requires a base, such as triethylamine, to neutralize the generated hydrochloric acid.
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Substitution Reactions: : The chlorophenyl and ethenylphenyl groups can be introduced through nucleophilic substitution reactions. For example, the triazolopyridine-sulfonamide intermediate can be reacted with 3-chlorophenylboronic acid and 4-ethenylphenylboronic acid in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the methyl group or the ethenyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Reduction may target the sulfonamide group or the triazole ring, resulting in the formation of amines or reduced triazole derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group or the sulfonamide group. Common reagents for substitution reactions include alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, amines, thiols, palladium catalysts, bases such as potassium carbonate or triethylamine.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Alkylated or arylated derivatives, substituted sulfonamides.
Scientific Research Applications
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Chemistry: : The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used as a building block for the development of new materials, catalysts, and ligands.
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Biology: : The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
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Medicine: : Research has indicated that the compound may have potential as an anticancer agent. It can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
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Industry: : The compound can be used in the development of new polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
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Pathways Involved: : The compound can modulate signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways play crucial roles in cell survival, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Functional Group Impact
- Ethenyl vs.
- Chlorophenyl Position : The 3-chlorophenyl substituent in the target compound may induce steric effects distinct from the 4-chlorophenyl isomer (), altering interactions with enzymatic active sites .
- Fluorine vs. Methyl Substituents : Compound 8a’s 3,5-difluorophenyl group increases electronegativity and metabolic stability, whereas 8c’s 3,5-dimethylphenyl group prioritizes lipophilicity and steric bulk .
Spectroscopic and Analytical Data
- NMR Profiles : The target compound’s aromatic proton signals (δ 7.00–7.45 ppm) would overlap with analogs like 8a but differ due to the ethenyl group’s deshielding effects. The 3-methyl group on the triazolopyridine core (δ ~2.76 ppm in 8c) is a conserved feature .
- Mass Spectrometry : The molecular ion peak for the target compound is expected near m/z 437 [M+H]+, comparable to 8a (m/z 435.6) and 8c (m/z 443.5) .
Biological Activity
N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazolo-pyridine core, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with a triazolo-pyridine scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | A549 | 15.0 | Cell cycle arrest |
| This compound | HeLa | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Sulfonamides are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies suggest that this compound may reduce inflammation markers in macrophage cell lines.
Case Study: Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production, indicating potential anti-inflammatory effects.
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Kinases : The triazolo moiety may interact with various kinases involved in cancer progression.
- Cytokine Modulation : The sulfonamide group may influence cytokine signaling pathways.
- DNA Interaction : Potential intercalation with DNA could lead to disruption of replication in cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how are yields maximized?
The synthesis involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyridine core. A common method includes:
- Step 1 : Condensation of a pyridine sulfonamide precursor with hydrazine derivatives to form the triazole ring .
- Step 2 : Alkylation or benzylation using 4-ethenylbenzyl chloride under reflux in dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >90% purity . Key optimization factors :
- Temperature control (60–80°C for cyclization steps).
- Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates).
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., 3-methyl group at δ ~2.70 ppm; sulfonamide protons at δ ~10.75 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~435–440 m/z) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the triazole-pyridine core .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts .
- Antiproliferative assays : MTT or SRB assays against cancer cell lines (IC50 values compared to controls like doxorubicin) .
- Microbial susceptibility testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Systematically modify the 3-chlorophenyl or 4-ethenylbenzyl groups (e.g., replace Cl with F or CF3 to assess electronic effects) .
- Scaffold hopping : Replace triazolo[4,3-a]pyridine with triazolo[4,3-b]pyridazine to evaluate ring size impact .
- Data-driven optimization : Use QSAR models trained on IC50/MIC data from analogs (e.g., triazolopyridines with logP < 3.5 show better membrane permeability) .
Q. How should contradictory data on biological activity be resolved?
- Case example : If antiproliferative activity varies between cell lines (e.g., high in HeLa, low in MCF-7):
- Step 1 : Validate assay conditions (e.g., ATP levels, incubation time).
- Step 2 : Perform target engagement studies (e.g., Western blot for downstream proteins like p53 or caspase-3) .
- Step 3 : Compare solubility/pharmacokinetics (e.g., poor MCF-7 activity may stem from efflux by P-glycoprotein) .
Q. What strategies mitigate solubility and stability challenges during in vivo studies?
- Formulation : Use co-solvents (e.g., PEG 400 + water) or liposomal encapsulation to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to improve bioavailability .
- Stability assays : Monitor degradation under physiological pH (e.g., HPLC analysis after 24h at 37°C, pH 7.4) .
Methodological Recommendations
- Synthetic reproducibility : Document reaction atmosphere (N2/air) and moisture sensitivity of intermediates .
- Biological triaging : Prioritize compounds with IC50 < 5 μM and selectivity index >10 for further development .
- Data transparency : Report negative results (e.g., inactive analogs) to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
